

Spectral Analysis of Malonic Acid Dihydrazide: A Technical Guide

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Compound of Interest

Compound Name: Malonic acid dihydrazide

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This in-depth technical guide provides a comprehensive overview of the spectral data for **malonic acid dihydrazide**, a key building block in the synthesis of various pharmaceutical and chemical entities. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, supported by experimental protocols for its synthesis and analysis.

Synthesis of Malonic Acid Dihydrazide

Malonic acid dihydrazide is commonly synthesized through the hydrazinolysis of diethyl malonate.

Experimental Protocol: Synthesis

A solution of diethyl malonate (1 equivalent) in absolute ethanol is added dropwise to a stirred, hot solution of hydrazine hydrate (excess, e.g., 4 equivalents) in absolute ethanol over a period of 2 hours. The reaction mixture is then refluxed for 10 hours. After cooling the mixture in an ice-water bath, the resulting white solid precipitate is collected by filtration. The solid is washed with ethanol and diethyl ether and subsequently dried in a desiccator over anhydrous calcium chloride to yield **malonic acid dihydrazide**.

Spectral Data and Analysis

The structural identity and purity of the synthesized **malonic acid dihydrazide** are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **malonic acid dihydrazide**.

The ^1H NMR spectrum of **malonic acid dihydrazide** was recorded on a 400 MHz instrument in DMSO- d_6 .

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.08	Singlet	2H	-NH-
4.25	Singlet	4H	-NH ₂
2.91	Singlet	2H	-CH ₂ -

Interpretation: The ^1H NMR spectrum displays three distinct singlets. The downfield signal at 9.08 ppm corresponds to the two protons of the secondary amide (-NH-) groups. The signal at 4.25 ppm is assigned to the four protons of the primary amine (-NH₂) groups. The upfield singlet at 2.91 ppm represents the two protons of the methylene (-CH₂-) group. The integration values are consistent with the number of protons in each chemical environment.

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~165	C=O (Amide Carbonyl)
~40	-CH ₂ - (Methylene Carbon)

Note: Experimentally obtained high-resolution ^{13}C NMR data with precise chemical shifts for **malonic acid dihydrazide** is not readily available in the searched literature. The provided values are estimates based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **malonic acid dihydrazide**, typically recorded as a KBr disc, reveals characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H stretching (amine and amide)
~3200	Strong	N-H stretching (amide)
~1640	Strong	C=O stretching (Amide I band)
~1530	Strong	N-H bending (Amide II band)
~1400	Medium	CH ₂ bending

Interpretation: The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the primary amine and secondary amide groups. The strong band around 1640 cm⁻¹ is attributed to the carbonyl (C=O) stretching of the amide group (Amide I). The peak near 1530 cm⁻¹ corresponds to the N-H bending vibration (Amide II). The medium intensity peak around 1400 cm⁻¹ is due to the scissoring motion of the methylene (-CH₂-) group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of **malonic acid dihydrazide**.

Molecular Ion:

- m/z: 132.06^[1]
- Formula: C₃H₈N₄O₂

Major Fragmentation Peaks:

m/z	Relative Intensity (%)	Possible Fragment
101	28.1	$[M - \text{NHNH}_2]^+$
74	2.0	$[\text{H}_2\text{N}-\text{NH}-\text{C}=\text{O}]^+$
59	10.2	$[\text{O}=\text{C}-\text{NH}-\text{NH}_2]^+$
43	23.9	$[\text{CH}_2=\text{C}=\text{O}]^+$ or $[\text{H}_2\text{N}-\text{N}=\text{CH}]^+$
32	100.0	$[\text{N}_2\text{H}_4]^+$ or $[\text{O}_2]^+$
31	24.7	$[\text{N}_2\text{H}_3]^+$

Interpretation: The mass spectrum shows a molecular ion peak at m/z 132, corresponding to the molecular weight of **malonic acid dihydrazide**. The fragmentation pattern is consistent with the structure, showing losses of hydrazinyl radicals and other characteristic fragments. The base peak at m/z 32 is likely due to hydrazine, a stable fragment.

Experimental Protocols for Spectral Analysis

NMR Spectroscopy

A sample of **malonic acid dihydrazide** (approximately 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ (approximately 0.5-0.7 mL), in an NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard pulse sequences are used to obtain ¹H and ¹³C spectra.

FT-IR Spectroscopy

A small amount of **malonic acid dihydrazide** is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

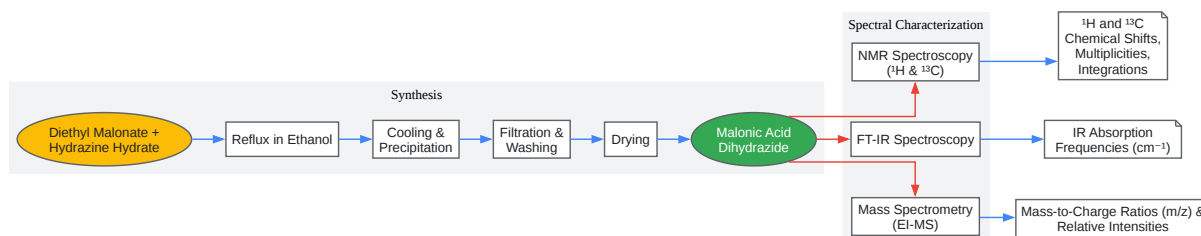
Mass Spectrometry

A solid sample of **malonic acid dihydrazide** is introduced into the mass spectrometer via a direct insertion probe. The sample is ionized using electron ionization (EI) with a standard

electron energy of 70 eV. The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of **malonic acid dihydrazide**.



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Caption: Experimental workflow for the synthesis and characterization of **malonic acid dihydrazide**.

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References

- 1. Malonic dihydrazide(3815-86-9) ¹³C NMR spectrum [chemicalbook.com]

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